molecular formula C9H9NO2 B7868318 2(3H)-Benzoxazolone, 5,7-dimethyl- CAS No. 89227-90-7

2(3H)-Benzoxazolone, 5,7-dimethyl-

Cat. No.: B7868318
CAS No.: 89227-90-7
M. Wt: 163.17 g/mol
InChI Key: BUNKQSAUICUXLU-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 5,7-dimethyl- is a heterocyclic aromatic organic compound belonging to the benzoxazolone family. This compound features a fused benzene and oxazolone ring system with two methyl groups at the 5 and 7 positions. Benzoxazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclodehydration of 2-amino-5,7-dimethylbenzene-1,3-diol with acetic anhydride.

  • Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which reduces reaction times and improves yields.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, often involving reagents like hydrogen peroxide or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazolone ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NH3, ROH)

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives

  • Reduction Products: Reduced benzoxazolones with different functional groups

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

2(3H)-Benzoxazolone, 5,7-dimethyl- has found applications in several scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

2(3H)-Benzoxazolone, 5,7-dimethyl- is compared to other similar compounds such as 2(3H)-benzoxazolone, 4,6-dimethyl-, and 2(3H)-benzoxazolone, 3,5-dimethyl-. These compounds share structural similarities but differ in the positions of their methyl groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2(3H)-Benzoxazolone, 4,6-dimethyl-

  • 2(3H)-Benzoxazolone, 3,5-dimethyl-

  • 2(3H)-Benzoxazolone, 4-methyl-

  • 2(3H)-Benzoxazolone, 6-methyl-

This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

5,7-dimethyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNKQSAUICUXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519271
Record name 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89227-90-7
Record name 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4,6-dimethylphenol (412 mg, 3.00 mmol) and 1,1′-carbonyldiimidazole (730 mg, 4.50 mmol) in THF (15 mL) was heated at reflux for 3 h. The mixture was allowed to cool, and the solvent removed under reduced pressure. The residue was taken up in EtOAc and washed with 1.0 N aqueous HCl (2×), then brine, then the EtOAc was dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=164 (M+1).
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4, 6-dimethylphenol (6.86 g, 50 mmoles) and urea (6.01 g, 100 mmoles) was heated at 170° C. for 1 hour. After cooling the resulting solid was dissolved in hot ethanol and recrystallized to give 6.05 g of the title compound.
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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